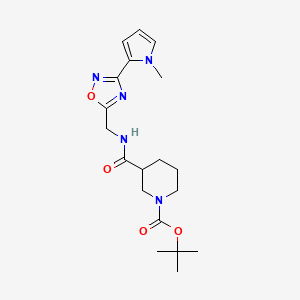

tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an oxadiazole moiety, and a pyrrole group

Properties

IUPAC Name |

tert-butyl 3-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-19(2,3)27-18(26)24-10-5-7-13(12-24)17(25)20-11-15-21-16(22-28-15)14-8-6-9-23(14)4/h6,8-9,13H,5,7,10-12H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSESRMQIMOUAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the Pyrrole Group: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate pyrrole derivatives.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination process, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent.

Final Coupling and Protection: The final step involves coupling the oxadiazole-pyrrole intermediate with the piperidine derivative, followed by protection of the amine group with a tert-butyl carbamate (Boc) group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyrrole rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts for Suzuki or Stille couplings.

Protecting Groups: Boc anhydride for amine protection.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could lead to hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate could be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.

DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like piperidine-1-carboxylate derivatives share structural similarities and may exhibit comparable biological activities.

Oxadiazole Derivatives: Other 1,2,4-oxadiazole compounds, such as 3,5-dimethyl-1,2,4-oxadiazole, can be compared for their reactivity and applications.

Pyrrole Derivatives: Compounds like 1-methyl-1H-pyrrole-2-carboxylic acid can be used for comparison in terms of chemical behavior and biological activity.

Uniqueness

The uniqueness of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and an oxadiazole moiety. The molecular formula is , and it exhibits promising biological activities that warrant detailed exploration.

Structural Features

The structural components of this compound contribute significantly to its biological activity:

- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Piperidine Ring : Known for its role in various pharmacological activities.

- Oxadiazole Moiety : Associated with diverse biological effects, including antimicrobial and anti-inflammatory properties.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer pathways. Notably, it shows potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Antimicrobial and Anti-inflammatory Properties

The oxadiazole component is recognized for its antimicrobial and anti-inflammatory activities. This suggests that the compound could be effective against various pathogens and in managing inflammatory conditions.

Case Studies

A recent study investigated the compound's effects on cancer cell lines. The findings demonstrated significant cytotoxicity against several cancer types, indicating its potential as a therapeutic agent. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Interaction Studies

Interaction studies have shown that the compound binds to target proteins with high affinity, which is crucial for its therapeutic efficacy. These studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine | Structure | Exhibits different pharmacological profiles |

| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine | Structure | Enhanced reactivity due to bromine |

| Other oxadiazole derivatives | Structure | Various substitutions lead to different activities |

This table illustrates how variations in structure can lead to significant differences in biological activity and potential applications.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

Oxadiazole Formation : Reacting a nitrile derivative (e.g., 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile) with hydroxylamine to form an amidoxime, followed by cyclization with a carbonylating agent (e.g., CDI or DCC) .

Carbamoylation : Coupling the oxadiazole-methyl intermediate with tert-butyl piperidine-1-carboxylate using EDC/HOBt or similar activating agents under inert conditions .

Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR, HRMS, and FT-IR .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | NHOH·HCl, EtOH, 80°C | 65–75 | ≥90% |

| Carbamoylation | EDC, HOBt, DMF, RT | 50–60 | ≥85% |

| Purification | Silica gel (EtOAc/hexane 3:7) | – | ≥95% |

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation (e.g., dichloromethane/pentane) to obtain high-quality crystals.

Data Collection : Collect diffraction data at 100 K using a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution/Refinement : Use SHELXT for phase determination and SHELXL for refinement. Validate with PLATON for symmetry checks and CCDC for deposition .

Q. Software Comparison Table

| Software | Purpose | Advantages | Limitations |

|---|---|---|---|

| SHELXT | Phase determination | Fast for small molecules | Limited for twinned crystals |

| OLEX2 | Integration/refinement | User-friendly GUI | Requires high-resolution data |

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the carbamate group .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR/MS) during synthesis be resolved?

Methodological Answer:

- NMR Anomalies : For unexpected splitting or shifts, run - COSY and HSQC to confirm coupling networks. Compare with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .

- MS Discrepancies : Use high-resolution ESI-MS to distinguish between isobaric species. Isotopic pattern analysis (e.g., Cl/Br presence) clarifies ambiguities .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states (TS) for key steps (e.g., cyclization). Calculate activation energies (B3LYP-D3/def2-TZVP) to identify rate-limiting steps .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for new derivatives.

Q. Computational Parameters Table

| Parameter | Value |

|---|---|

| Basis Set | def2-TZVP |

| Solvent Model | SMD (acetonitrile) |

| Convergence Criteria | Energy ≤ 1e−6 Hartree |

Q. What strategies are effective for assessing bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (FP) or TR-FRET. IC values are derived from dose-response curves (GraphPad Prism) .

- SAR Studies : Synthesize analogs with variations in the pyrrole/oxadiazole moieties. Use molecular docking (AutoDock Vina) to correlate binding scores (ΔG) with activity .

Q. How can degradation products under varying pH/temperature conditions be characterized?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 24 hrs) or UV light (254 nm).

- Analysis : Use UPLC-QTOF-MS (Waters ACQUITY BEH C18) with ESI+ mode. Identify fragments via MS/MS and compare with in silico tools (e.g., MassFrontier) .

Q. What experimental design principles address low yields in carbamoylation steps?

Methodological Answer:

- DoE Approach : Use a factorial design (JMP or Minitab) to optimize variables:

- Catalyst (e.g., DMAP vs. pyridine)

- Solvent (DMF vs. THF)

- Temperature (RT vs. 40°C)

- In Situ Monitoring : ReactIR tracks carbamate formation in real-time. Adjust stoichiometry if intermediates accumulate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.